molecular formula C11H14N2 B14037635 3-((S)-1-Amino-2-methylpropyl)benzonitrile

3-((S)-1-Amino-2-methylpropyl)benzonitrile

Cat. No.: B14037635
M. Wt: 174.24 g/mol
InChI Key: TYAPQCMQFRJYRS-NSHDSACASA-N
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Description

3-((S)-1-Amino-2-methylpropyl)benzonitrile is an organic compound that features a benzonitrile group attached to a chiral aminoalkyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((S)-1-Amino-2-methylpropyl)benzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate benzonitrile derivative.

    Chiral Aminoalkylation:

    Reaction Conditions: Common reagents used in the synthesis include chiral catalysts, protecting groups, and solvents like dichloromethane or ethanol. The reaction conditions often involve controlled temperatures and pH to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((S)-1-Amino-2-methylpropyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to amines using reagents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-((S)-1-Amino-2-methylpropyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-((S)-1-Amino-2-methylpropyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzonitrile group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: Lacks the chiral aminoalkyl side chain, making it less versatile in biological applications.

    3-Aminobenzonitrile: Similar structure but without the chiral center, affecting its stereochemical properties.

    4-((S)-1-Amino-2-methylpropyl)benzonitrile: Positional isomer with different chemical and biological properties.

Uniqueness

3-((S)-1-Amino-2-methylpropyl)benzonitrile is unique due to its chiral center, which imparts specific stereochemical properties that can be crucial for its biological activity and interactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3-[(1S)-1-amino-2-methylpropyl]benzonitrile

InChI

InChI=1S/C11H14N2/c1-8(2)11(13)10-5-3-4-9(6-10)7-12/h3-6,8,11H,13H2,1-2H3/t11-/m0/s1

InChI Key

TYAPQCMQFRJYRS-NSHDSACASA-N

Isomeric SMILES

CC(C)[C@@H](C1=CC=CC(=C1)C#N)N

Canonical SMILES

CC(C)C(C1=CC=CC(=C1)C#N)N

Origin of Product

United States

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